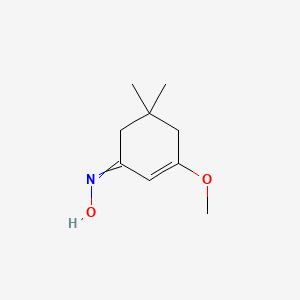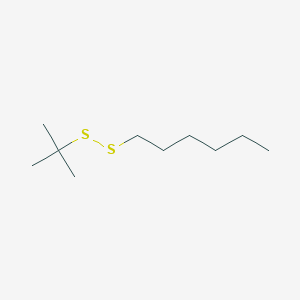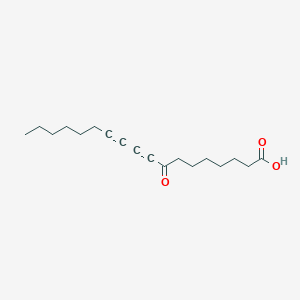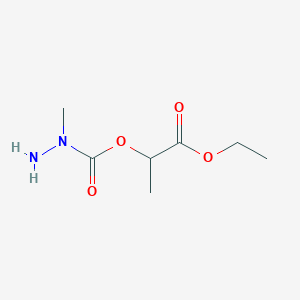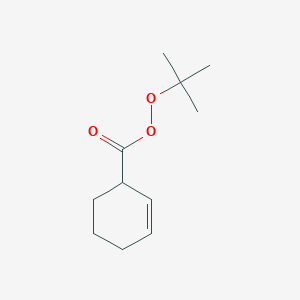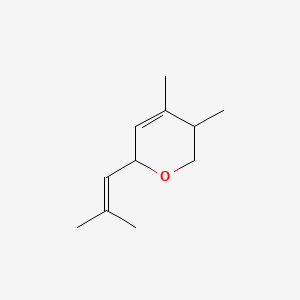
2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran is an organic compound with a complex structure that includes a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran can be achieved through several methods. One common approach involves the pyrolysis of 3-chloro-2,6-dimethyl-1-octene-8-ol. This process is carried out by heating the starting material to a high temperature, typically around 260°C, in the presence of a nitrogen stream . The reaction yields a mixture of cis and trans isomers, which can be separated and purified using vacuum distillation or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes that ensure higher yields and purity. The starting materials are often chlorinated hydrocarbons, and the reaction conditions are optimized to maximize the production of the desired isomer.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have biological activity, making it useful in the development of pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through the formation of intermediates that participate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-phenylpropene: This compound shares a similar structural motif but differs in its aromatic ring.
Cyclopentane, (2-methyl-1-propenyl)-: Another related compound with a cyclopentane ring instead of a pyran ring.
Uniqueness
2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran is unique due to its specific ring structure and the presence of multiple methyl groups. These features contribute to its distinct chemical properties and reactivity, setting it apart from other similar compounds.
Propiedades
Número CAS |
64929-56-2 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
3,4-dimethyl-6-(2-methylprop-1-enyl)-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C11H18O/c1-8(2)5-11-6-9(3)10(4)7-12-11/h5-6,10-11H,7H2,1-4H3 |
Clave InChI |
WGEIRZDNNHZMRY-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(C=C1C)C=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



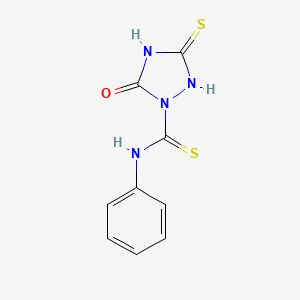


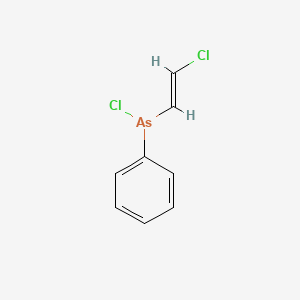
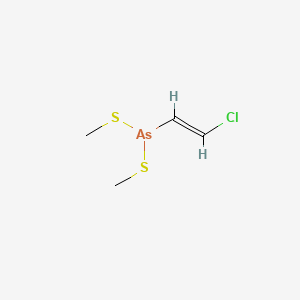
![N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B14495951.png)
![Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl-](/img/structure/B14495961.png)
